
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine, also known as BmPG, is a guanidine derivative that has been synthesized and studied for its potential applications in scientific research. BmPG has been found to have various biochemical and physiological effects, making it a promising compound for future research. In
Wirkmechanismus
The mechanism of action of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves the inhibition of various enzymes and signaling pathways. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, dihydrofolate reductase, which is involved in the synthesis of DNA. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the activity of the enzyme, glycogen synthase kinase-3β, which is involved in the regulation of various signaling pathways. By inhibiting these enzymes, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine disrupts the growth and proliferation of cancer cells and protects neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has various biochemical and physiological effects. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to protect neurons from oxidative stress and apoptosis by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has several advantages for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a small molecule that can easily penetrate cell membranes, making it an ideal compound for studying intracellular signaling pathways. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has some limitations for lab experiments. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a complex compound to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine research. One area of research is the development of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine analogs with improved potency and selectivity for specific enzymes and signaling pathways. Another area of research is the investigation of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in combination therapy with other anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine. Finally, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
Synthesemethoden
The synthesis of 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves a multi-step process that starts with the reaction of 5-benzyl-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and 3-methylphenyl isothiocyanate in the presence of a base. This reaction produces the intermediate compound, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)thiourea. The final step involves the reaction of this intermediate compound with guanidine hydrochloride in the presence of a base to yield 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine.
Wissenschaftliche Forschungsanwendungen
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells. In addition, 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine has been found to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
Eigenschaften
Produktname |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
|---|---|
Molekularformel |
C20H21N5O |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C20H21N5O/c1-13-7-6-10-16(11-13)23-19(21)25-20-22-14(2)17(18(26)24-20)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H4,21,22,23,24,25,26) |
InChI-Schlüssel |
ZPERLHBRRCPJLJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N/C(=N\C2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)/N |
SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



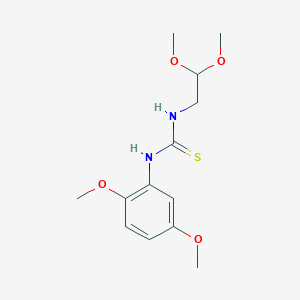
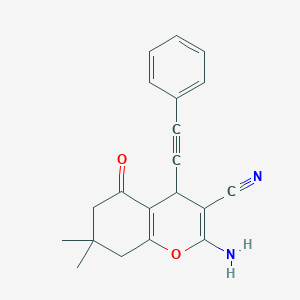
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
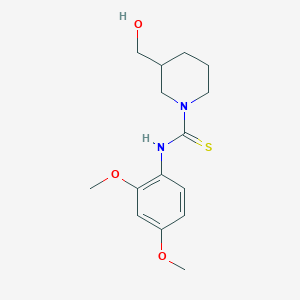
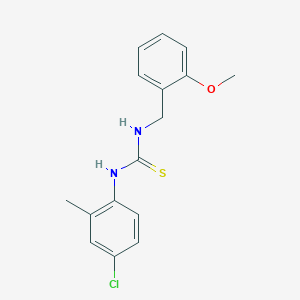
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)

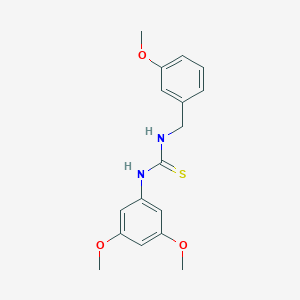
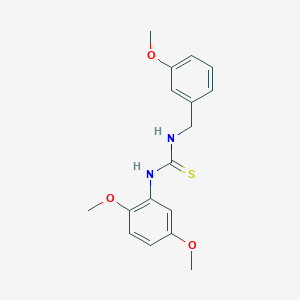
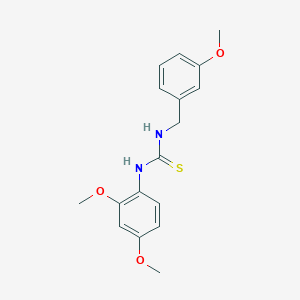
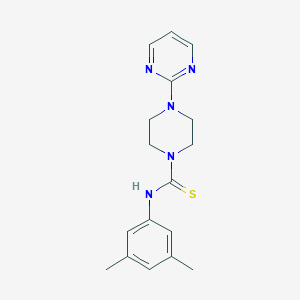
![2-[4-(6-Amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B215797.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)